molecular formula C20H28BNO5 B572096 tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256360-00-5

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B572096
CAS No.: 1256360-00-5
M. Wt: 373.256
InChI Key: NEVYMHCTIQBRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a boronate ester group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Protection of Functional Groups: tert-Butyl and methoxy groups are introduced to protect the functional groups during the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and high-throughput screening methods can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole core or boronate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can be used in the development of pharmaceuticals. Its indole core is a common motif in many bioactive compounds, making it a potential candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-methoxy-1H-indole-1-carboxylate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the tert-butyl group, which can affect its stability and reactivity.

    tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: Lacks the methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

The unique combination of the tert-butyl, methoxy, and boronate ester groups in tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides it with distinct reactivity and stability profiles. This makes it a valuable compound for various applications in synthetic chemistry, biology, and materials science.

Biological Activity

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains an indole core, which is prevalent in many bioactive molecules, and a boronate ester group that enhances its reactivity in synthetic chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H28_{28}BNO5_5 with a molecular weight of approximately 373.3 g/mol. The compound features a tert-butyl group and a methoxy group that contribute to its lipophilicity and potential bioavailability.

PropertyValue
Molecular FormulaC20_{20}H28_{28}BNO5_5
Molecular Weight373.3 g/mol
CAS Number1256360-00-5
IUPAC Nametert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Pharmacological Potential

Research indicates that compounds with indole structures often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the boronate ester group in this compound suggests potential applications in targeted drug delivery systems and as a pharmacophore for developing new therapeutic agents.

Case Studies:

  • Anticancer Activity : Preliminary studies have shown that indole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cells (MCF7) and exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range.
  • Kinase Inhibition : The indole core is known to interact with protein kinases. Compounds structurally related to this indole derivative have been identified as inhibitors of CDK4/6 kinases which play crucial roles in cell cycle regulation. This suggests that the compound may also possess similar inhibitory effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The boronate ester group can form reversible covalent bonds with serine or cysteine residues in target proteins.
  • Cell Signaling Modulation : Indoles can modulate various signaling pathways involved in cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization reactions.
  • Borylation Reaction : The introduction of the boronate ester group is commonly performed using bis(pinacolato)diboron in the presence of palladium catalysts.
  • Protection Strategies : Functional groups are protected during synthesis to prevent unwanted reactions.

Properties

IUPAC Name

tert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-10-9-13(24-8)11-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYMHCTIQBRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682320
Record name tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-00-5
Record name tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.